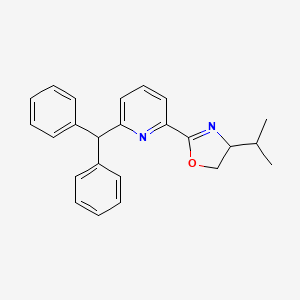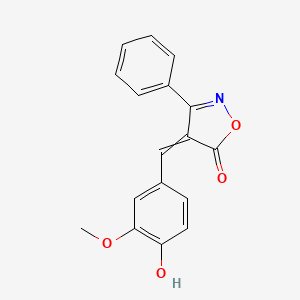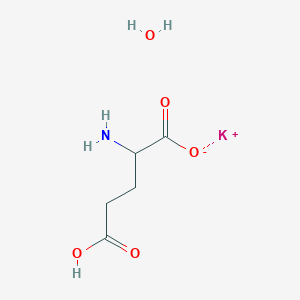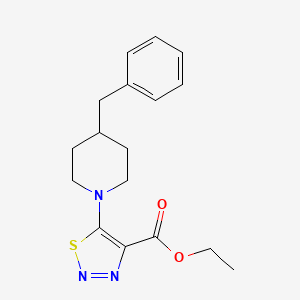
2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylmethyl group and an isopropyl-dihydro-oxazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the formation of the oxazolyl ring followed by its attachment to the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving high-pressure and high-temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but lacks the diphenylmethyl group.
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide: Contains a similar oxazolyl group but different substituents.
Uniqueness
The uniqueness of 2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C24H24N2O |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-(6-benzhydrylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H24N2O/c1-17(2)22-16-27-24(26-22)21-15-9-14-20(25-21)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-15,17,22-23H,16H2,1-2H3 |
InChI-Schlüssel |
DTMJIFNAEKBYQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,4-dihydroisoquinolin-2(1H)-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12498955.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)
![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)


![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
![2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone](/img/structure/B12499011.png)
![N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12499014.png)
![Ethyl {[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B12499023.png)
